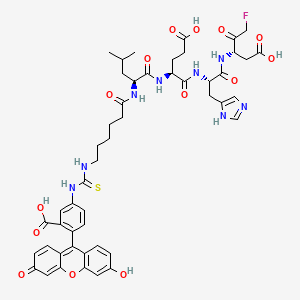![molecular formula C50H73N15O12 B12399312 [Tyr8] Bradykinin](/img/structure/B12399312.png)
[Tyr8] Bradykinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Tyr8] Bradykinin is a synthetic peptide derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes. Bradykinin is known for its vasodilatory, natriuretic, antioxidative, and pro-angiogenic activities . The modification at the eighth position with tyrosine enhances its stability and biological activity, making this compound a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Tyr8] Bradykinin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
Analyse Des Réactions Chimiques
Types of Reactions
[Tyr8] Bradykinin undergoes various chemical reactions, including iodination, phosphorylation, and amidation. These reactions are essential for modifying the peptide for specific research applications.
Common Reagents and Conditions
Iodination: This reaction is performed using reagents such as chloramine-T or lactoperoxidase.
Phosphorylation: This reaction involves the addition of phosphate groups to the peptide, often using reagents like adenosine triphosphate (ATP) and kinases.
Amidation: This reaction is used to modify the C-terminal of the peptide, typically employing reagents like carbodiimides.
Major Products Formed
The major products formed from these reactions include iodinated this compound, phosphorylated this compound, and amidated this compound. These modifications enhance the peptide’s stability and biological activity .
Applications De Recherche Scientifique
[Tyr8] Bradykinin is extensively used in scientific research due to its enhanced stability and biological activity. Some of its applications include:
Mécanisme D'action
[Tyr8] Bradykinin exerts its effects by binding to bradykinin receptors, specifically the B2 receptor. This binding activates various signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2). The activation of these pathways leads to a range of physiological responses, such as vasodilation, natriuresis, and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bradykinin: The parent compound, known for its vasodilatory and pro-inflammatory effects.
[Des-Arg9] Bradykinin: A derivative that primarily binds to the B1 receptor, involved in chronic pain and inflammation.
[Hyp3] Bradykinin: A modified form with enhanced stability and activity.
Uniqueness of [Tyr8] Bradykinin
This compound is unique due to its enhanced stability and biological activity compared to its parent compound, bradykinin. The addition of tyrosine at the eighth position allows for more precise studies of receptor binding and signaling pathways, making it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C50H73N15O12 |
|---|---|
Poids moléculaire |
1076.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H73N15O12/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(25-29-9-2-1-3-10-29)41(69)62-36(28-66)46(74)63-22-7-14-38(63)44(72)61-35(26-30-16-18-31(67)19-17-30)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,66-67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
Clé InChI |
MWVUEDATXZGOMI-FDISYFBBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


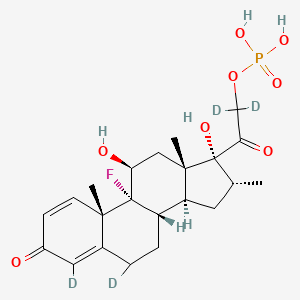



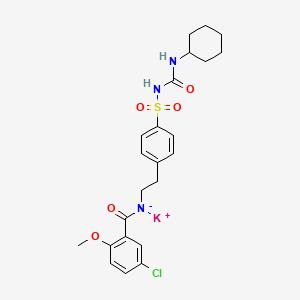
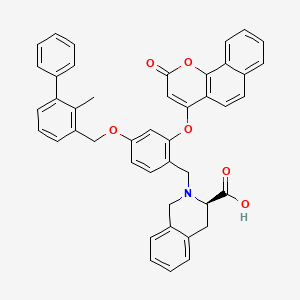
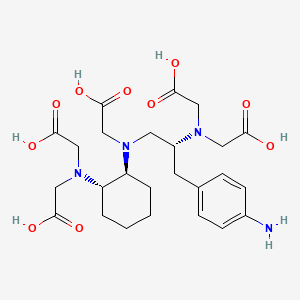

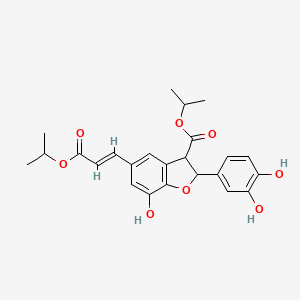
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)



